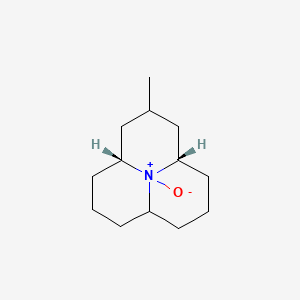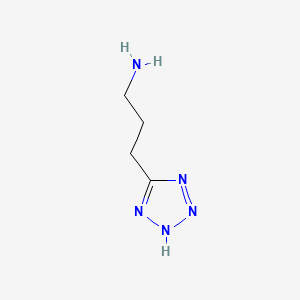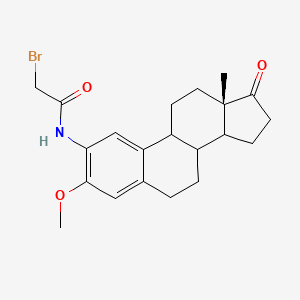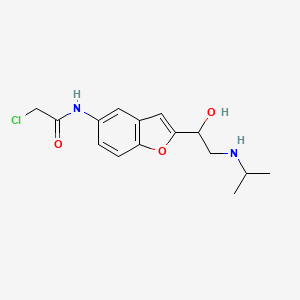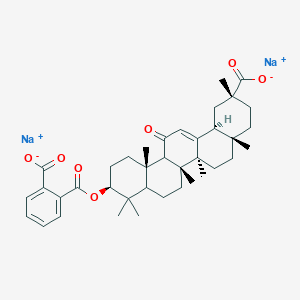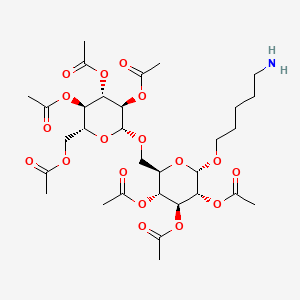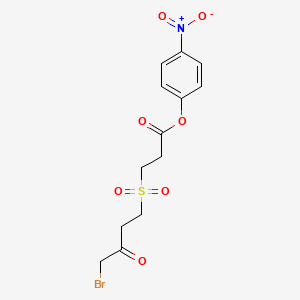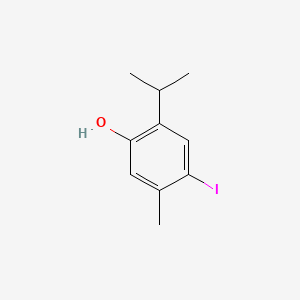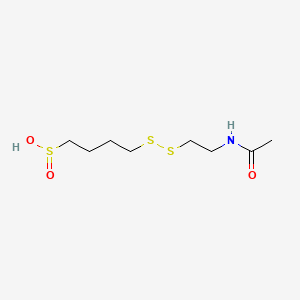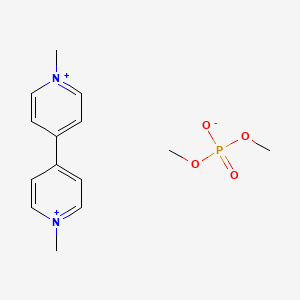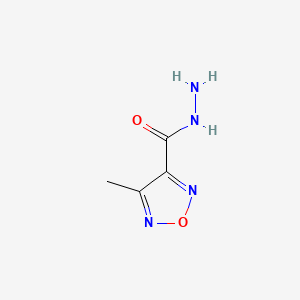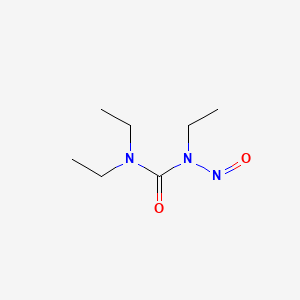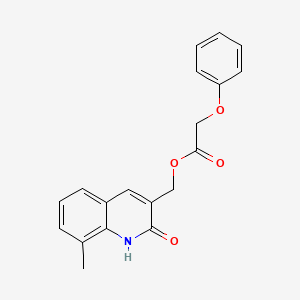
2-phenoxyacetic acid (8-methyl-2-oxo-1H-quinolin-3-yl)methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxyacetic acid (8-methyl-2-oxo-1H-quinolin-3-yl)methyl ester is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Zinc(II) Detection
The compound has been utilized in the synthesis of Zinquin ester, a zinc(II)-specific fluorophore, significant for biological studies. Zinquin ester and its corresponding acid are important for understanding biological zinc(II) interactions, offering insights into metal homeostasis in biological systems (Mahadevan et al., 1996).
Anticancer Properties
A series of bis-phenoxyacetic acids, related to the compound , were synthesized and screened for anticancer activity. These compounds showed promising properties against various cancer cell lines, highlighting their potential as anticancer agents (Holla et al., 2002).
Synthesis of Therapeutic Agents
The compound has been involved in synthesizing various therapeutic agents. For instance, esters of phenoxyacetic acids and oxyalkyltheophyllines, potentially significant for treating hyperlipaemia, were synthesized (Metz & Specker, 1980).
Development of Antimicrobial Agents
Novel compounds, including those related to the compound , have been synthesized and evaluated for antimicrobial activity. These studies contribute to the development of new antimicrobial agents to combat resistant strains (Holla et al., 2006).
Applications in Biochemical Studies
The compound's derivatives have been used in biochemical studies, such as the synthesis of fluorescent probes for Zn(II) detection in biological systems. These probes can selectively and reversibly detect Zn(II) at physiological levels, offering tools for biochemical and cellular studies (McQuade & Lippard, 2010).
Eigenschaften
Produktname |
2-phenoxyacetic acid (8-methyl-2-oxo-1H-quinolin-3-yl)methyl ester |
|---|---|
Molekularformel |
C19H17NO4 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-phenoxyacetate |
InChI |
InChI=1S/C19H17NO4/c1-13-6-5-7-14-10-15(19(22)20-18(13)14)11-24-17(21)12-23-16-8-3-2-4-9-16/h2-10H,11-12H2,1H3,(H,20,22) |
InChI-Schlüssel |
AARVRAZYIRDYCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



